Scaffold-Class Validation: Tetrazolo[1,5-b]pyridazine Core as an Essential MACC1 Transcriptional Inhibitor Pharmacophore
The tetrazolo[1,5-b]pyridazine core is the essential pharmacophoric substructure for MACC1 transcriptional inhibition, validated in an HTS of >118,500 compounds followed by SAR analysis of 75 analogues [1]. Replacement of this bicyclic core with quinoxaline or pyrimidine rings in Analogue 19, 20, and 22 completely abolished MACC1 expression inhibition in HCT116 colorectal cancer cells, confirming the core is non-replaceable [1]. The target compound retains this essential core while offering a differentiated substitution pattern.
| Evidence Dimension | MACC1 transcriptional inhibition – scaffold requirement |
|---|---|
| Target Compound Data | Contains intact tetrazolo[1,5-b]pyridazine core (predicted active based on scaffold SAR) |
| Comparator Or Baseline | Analogues 19, 20, 22: tetrazolo[1,5-b]pyridazine replaced with quinoxaline or pyrimidine → 0% MACC1 inhibition in HCT116 cells |
| Quantified Difference | Core replacement → complete loss of activity (active vs. inactive binary classification); core retention → predicted active class membership |
| Conditions | HCT116 CRC cells; qRT-PCR measurement of MACC1 mRNA expression; compound concentration 30 µM in validation screen |
Why This Matters
Procurement of any compound lacking the intact tetrazolo[1,5-b]pyridazine core carries a high probability of inactivity against MACC1-driven metastasis, making this core a mandatory selection criterion.
- [1] Yan S, Schöpe PC, Lewis J, et al. Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomed Pharmacother. 2023 Dec;168:115698. doi: 10.1016/j.biopha.2023.115698. PMID: 37865992. View Source
